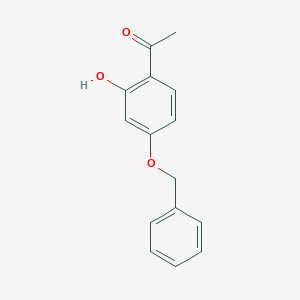

1-(4-(benzyloxy)-2-hydroxyphényl)éthanone

Vue d'ensemble

Description

4'-Benzyloxy-2'-hydroxyacetophenone, also known as 4'-Benzyloxy-2'-hydroxyacetophenone, is a useful research compound. Its molecular formula is C15H14O3 and its molecular weight is 242.27 g/mol. The purity is usually 95%.

The exact mass of the compound 4'-Benzyloxy-2'-hydroxyacetophenone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 211460. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4'-Benzyloxy-2'-hydroxyacetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Benzyloxy-2'-hydroxyacetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Characteristics

- Molecular Formula : C₁₅H₁₄O₃

- Molecular Weight : 242.28 g/mol

- Appearance : White to off-white solid

- Melting Point : 101 to 107 °C

Organic Synthesis

BZHAP is recognized for its versatility as a precursor in the synthesis of various biologically active compounds. Its structural features allow it to participate in several chemical reactions, leading to the formation of complex molecules:

- Synthesis of Flavonoids : BZHAP can be utilized to synthesize flavonoids, which are known for their antioxidant and anti-inflammatory properties.

- Formation of Pyrazoles and Chromones : These compounds exhibit diverse pharmacological activities, including anti-cancer and anti-bacterial effects.

Medicinal Chemistry

Research has indicated that BZHAP may possess significant biological activities:

- Enzyme Inhibition : Studies have shown that BZHAP can inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease. This suggests potential applications in neuroprotective therapies.

- Anticancer Properties : BZHAP's derivatives have been evaluated for their anticancer activity against various cell lines. For example, benzofuran derivatives synthesized from BZHAP showed promising results against estrogen receptor-dependent breast cancer cells .

Biocatalysis

BZHAP is also involved in biocatalytic processes:

- Optically Active Sulfoxides : Research indicates that recombinant enzymes can utilize BZHAP as a substrate to produce optically active sulfoxides with high enantioselectivity, showcasing its potential in green chemistry applications.

Case Study 1: Synthesis of Pharmaceutical Intermediates

A study demonstrated the microwave-assisted synthesis of pharmaceutical intermediates using BZHAP. The reaction conditions optimized the rates of selective O-alkylation with benzyl chloride, suggesting its utility in drug manufacturing.

In a recent evaluation, derivatives of BZHAP were tested for their cytotoxicity against several cancer cell lines. The results highlighted that certain modifications to the BZHAP structure significantly enhanced its anticancer activity while maintaining low toxicity profiles .

Comparison with Related Compounds

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| 2-Hydroxyacetophenone | Hydroxyl group at position 2 | Lacks benzyloxy substitution |

| 4-Hydroxyacetophenone | Hydroxyl group at position 4 | Simple phenolic structure |

| 4-Benzyloxyphenol | Benzyloxy group on phenolic ring | No acetophenone moiety |

| 2',4'-Dihydroxychalcone | Two hydroxyl groups on chalcone framework | Exhibits strong anticancer properties |

The unique combination of functional groups in BZHAP distinguishes it from these related compounds, influencing its chemical reactivity and biological activity.

Activité Biologique

4'-Benzyloxy-2'-hydroxyacetophenone (BZHAP), with the chemical formula C₁₅H₁₄O₃ and CAS number 29682-12-0, is an organic compound characterized by its distinctive benzyloxy and hydroxy functional groups attached to an acetophenone structure. This compound has garnered attention in various fields of biological research due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant case studies.

- Molecular Weight : 242.28 g/mol

- Appearance : White to off-white solid

- Functional Groups : Benzyloxy group and hydroxy group

Biological Activities

Emerging studies have indicated several biological activities associated with 4'-benzyloxy-2'-hydroxyacetophenone:

- Antioxidant Properties : BZHAP has been reported to exhibit significant antioxidant activity, which is critical in combating oxidative stress-related diseases. The compound's ability to scavenge free radicals may contribute to its protective effects against cellular damage.

-

Enzyme Inhibition : Research has highlighted BZHAP's potential to inhibit specific enzymes, including:

- Acetylcholinesterase : This enzyme is crucial for neurotransmission and is a target for Alzheimer's disease treatment. Inhibiting acetylcholinesterase can enhance acetylcholine levels in the brain, potentially improving cognitive function .

- Antimicrobial Activity : Preliminary studies suggest that BZHAP may possess antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents .

- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, which could be beneficial in treating various inflammatory conditions .

The precise mechanisms through which BZHAP exerts its biological effects are still under investigation. However, potential mechanisms include:

- Interaction with Molecular Targets : BZHAP may interact with enzymes and receptors involved in oxidative stress and inflammation pathways, modulating cellular responses .

- Regulation of Gene Expression : The compound might influence the expression of genes related to antioxidant defense and inflammatory responses .

Table 1: Summary of Biological Activities and Assays

| Activity Type | Description | Assay Methodology |

|---|---|---|

| Antioxidant | Scavenging free radicals | DPPH assay, FRAP assay |

| Enzyme Inhibition | Inhibition of acetylcholinesterase | Ellman's assay |

| Antimicrobial | Activity against bacterial strains | Disk diffusion method |

| Anti-inflammatory | Reduction of pro-inflammatory cytokines | ELISA for cytokine levels |

Notable Studies

- Antioxidant Evaluation : A study conducted to assess the antioxidant capacity of BZHAP utilized both DPPH and FRAP assays, demonstrating significant radical scavenging activity compared to standard antioxidants .

- Enzyme Inhibition Study : Research focusing on the inhibitory effects of BZHAP on acetylcholinesterase revealed a promising IC50 value, suggesting its potential as a therapeutic agent for Alzheimer's disease .

- Antimicrobial Properties : In vitro tests against various bacterial strains showed that BZHAP exhibited notable antimicrobial activity, indicating its potential use in developing new antimicrobial therapies .

Propriétés

IUPAC Name |

1-(2-hydroxy-4-phenylmethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-11(16)14-8-7-13(9-15(14)17)18-10-12-5-3-2-4-6-12/h2-9,17H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQNLHOTLJFJCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40309246 | |

| Record name | 4'-Benzyloxy-2'-hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40309246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29682-12-0 | |

| Record name | 29682-12-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211460 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Benzyloxy-2'-hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40309246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-BENZYLOXY-2'-HYDROXYACETOPHENONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structure of 4'-Benzyloxy-2'-hydroxyacetophenone and how is it characterized?

A1: 4'-Benzyloxy-2'-hydroxyacetophenone (C₁₅H₁₄O₃) is an organic compound derived from the reaction of 2,4-dihydroxyacetophenone with benzyl bromide in the presence of potassium carbonate []. The molecule features a central benzene ring with three substituents:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.